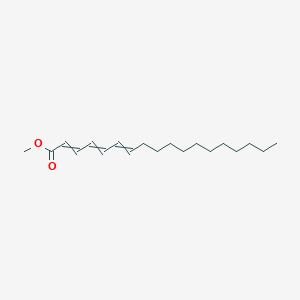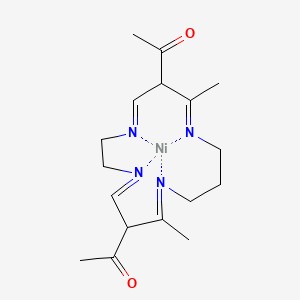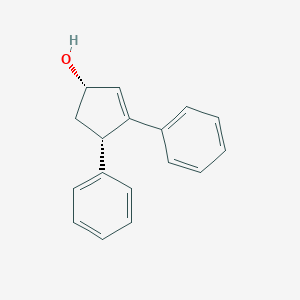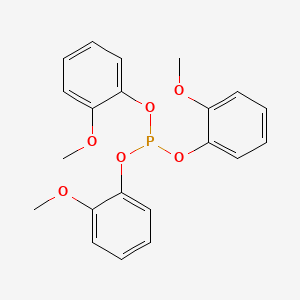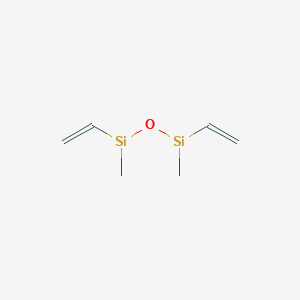
CID 10986520
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This colorless liquid is employed as a ligand in organometallic chemistry and also as a homogeneous catalyst . It is a versatile compound used in various scientific and industrial applications due to its unique chemical properties.
準備方法
1,3-Diethenyl-1,3-dimethyldisiloxane is typically synthesized through the hydrolysis of vinyldimethylmethoxysilane, (CH2=CH)Me2SiOMe . This method involves the reaction of vinyldimethylmethoxysilane with water, resulting in the formation of the desired disiloxane compound. Industrial production methods often involve similar hydrolysis reactions, but on a larger scale, with optimized conditions to maximize yield and purity.
化学反応の分析
1,3-Diethenyl-1,3-dimethyldisiloxane undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond.
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.
Substitution: The vinyl groups in the compound can undergo substitution reactions with various nucleophiles, leading to the formation of different organosilicon derivatives.
Major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds.
科学的研究の応用
1,3-Diethenyl-1,3-dimethyldisiloxane has a wide range of scientific research applications:
Chemistry: It is used as a ligand in organometallic chemistry and as a component of homogeneous catalysts. It is also employed in the synthesis of various organosilicon compounds.
Biology: The compound’s unique properties make it useful in the development of biomaterials and drug delivery systems.
Medicine: It is explored for its potential in creating biocompatible materials for medical implants and devices.
作用機序
The mechanism of action of 1,3-diethenyl-1,3-dimethyldisiloxane involves its ability to act as a ligand and form complexes with various metal ions. These complexes can then participate in catalytic reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific reaction and the metal ion used.
類似化合物との比較
1,3-Diethenyl-1,3-dimethyldisiloxane is similar to other organosilicon compounds such as:
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound has a similar structure and is also used as a ligand and catalyst.
Hexamethyldisiloxane: This compound is used as a hydride source in various chemical reactions.
Vinyltrimethoxysilane: This compound is used in the production of silicone resins and as a coupling agent.
The uniqueness of 1,3-diethenyl-1,3-dimethyldisiloxane lies in its ability to form stable complexes with metal ions, making it a valuable ligand in organometallic chemistry and catalysis.
特性
分子式 |
C6H12OSi2 |
|---|---|
分子量 |
156.33 g/mol |
InChI |
InChI=1S/C6H12OSi2/c1-5-8(3)7-9(4)6-2/h5-6H,1-2H2,3-4H3 |
InChIキー |
HAHRVISQTAASOO-UHFFFAOYSA-N |
正規SMILES |
C[Si](C=C)O[Si](C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


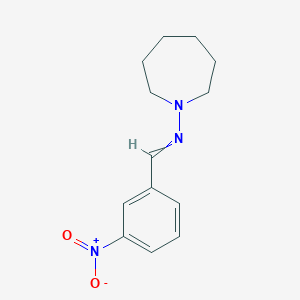

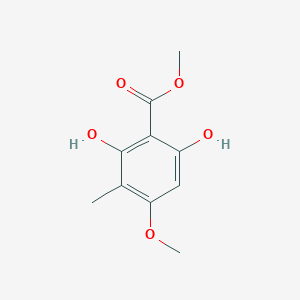
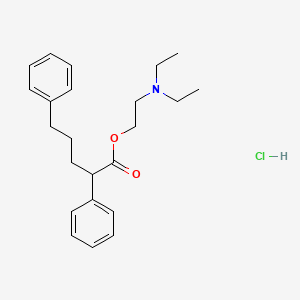
![Benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14676878.png)
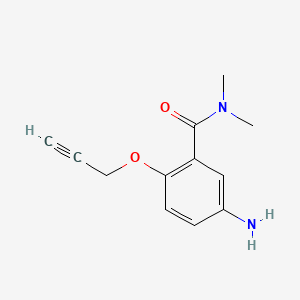
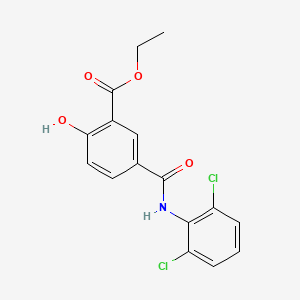
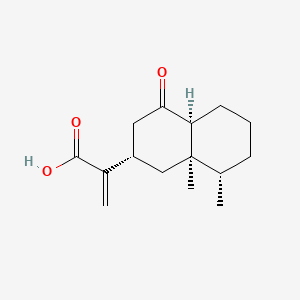
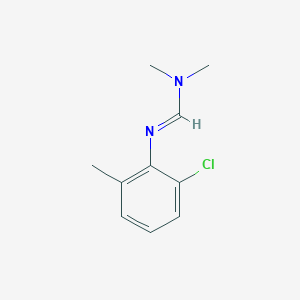
![[(Propane-2-sulfinyl)methyl]benzene](/img/structure/B14676895.png)
